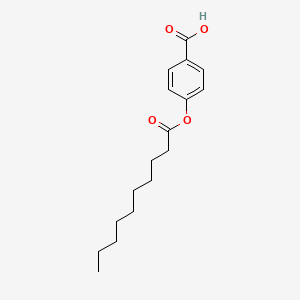

4-decanoyloxybenzoic Acid

Description

Contextualization within Benzoic Acid Derivatives in Advanced Materials and Applied Chemistry

Benzoic acid and its derivatives are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of materials. wikipedia.org They are characterized by a benzene (B151609) ring attached to a carboxyl group. This basic structure can be modified by attaching different functional groups to the ring, leading to a vast family of compounds with diverse chemical and physical properties. wikipedia.org These derivatives are pivotal in the development of advanced materials, including polymers, liquid crystals, and pharmaceuticals. mdpi.comnih.govnih.gov

In the realm of advanced materials, benzoic acid derivatives are instrumental in creating liquid crystals, which have applications in display technologies. nih.govresearchgate.net The specific arrangement and length of alkyl chains in these derivatives can influence the mesomorphic properties of the resulting materials. researchgate.net Furthermore, certain benzoic acid derivatives are investigated for their potential in forming self-assembled monolayers (SAMs), which can be used to modify surface properties and act as inhibitors in processes like atomic layer deposition (ALD). mdpi.com

Significance of 4-Decanoyloxybenzoic Acid in Contemporary Chemical Research

This compound, with its long decanoyl chain attached to the benzoic acid backbone, is of particular interest to researchers. Its molecular structure imparts properties that make it a valuable component in the synthesis of more complex molecules and materials. A key area of its significance lies in its use as a precursor for liquid crystals. lookchem.comepo.org The presence of the long alkyl chain contributes to the formation of mesophases, which are intermediate states between liquid and solid that are characteristic of liquid crystals. researchgate.net

Overview of Key Research Domains

The primary research domain for this compound is in the field of liquid crystals . lookchem.comgoogle.com Its derivatives are often investigated for their ferroelectric and anti-ferroelectric properties, which are crucial for the development of advanced display technologies and optical shutters. epo.org

Another significant area of research is in materials science , particularly in the synthesis of polymers and other organic materials. For instance, it has been used in the polymerization to create specific types of polyester (B1180765) crystals. researchgate.net The unique properties of this compound make it a valuable tool for chemists and material scientists exploring the creation of novel materials with tailored functionalities.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₇H₂₄O₄ and a molecular weight of 292.37 g/mol . chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄O₄ chemicalbook.com |

| Molecular Weight | 292.37 g/mol chemicalbook.com |

| Boiling Point | 430℃ at 101,325 Pa chemicalbook.com |

| Density | 1.14 g/cm³ at 20℃ chemicalbook.com |

| Water Solubility | 1.1 mg/L at 20℃ chemicalbook.com |

| LogP | 4 at 20℃ chemicalbook.com |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with decanoyl chloride. epo.orgchemsrc.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. epo.org

A common laboratory procedure involves dissolving 4-hydroxybenzoic acid and triethylamine in a suitable solvent like dichloromethane. epo.org Decanoyl chloride is then added to the mixture, often along with a catalyst such as dimethylaminopyridine. epo.org The reaction is typically stirred at room temperature for an extended period to ensure completion. epo.org After the reaction, the mixture is worked up to isolate and purify the desired product, this compound. epo.org The crude product is often washed with a dilute acid and then with water, followed by drying. epo.org

Research Applications of this compound

The unique molecular structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of liquid crystals.

Precursor for Liquid Crystals

A significant application of this compound is its use as a precursor in the synthesis of liquid crystal compounds. lookchem.comepo.org For example, it can be converted to its acid chloride, 4-decanoyloxybenzoyl chloride, by reacting it with thionyl chloride. epo.org This acid chloride is a reactive intermediate that can then be reacted with other molecules, such as substituted phenols, to create larger, more complex liquid crystalline molecules. epo.org These resulting compounds often exhibit specific mesophases, such as nematic or smectic phases, which are essential for their application in display technologies. researchgate.net

Polymer Synthesis

Research has also explored the use of this compound in polymerization reactions. For instance, it has been used in the synthesis of poly(p-oxybenzoyl) (POB) crystals. researchgate.net The polymerization of this compound at high temperatures can yield needle-like or pillar-like POB crystals through the crystallization of oligomers. researchgate.net This demonstrates its utility in creating structured polymeric materials.

Structure

3D Structure

Properties

IUPAC Name |

4-decanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMHHQFADWIZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394134 | |

| Record name | 4-decanoyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86960-46-5 | |

| Record name | 4-[(1-Oxodecyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86960-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((1-oxodecyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086960465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[(1-oxodecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-decanoyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(decanoyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-Decanoyloxybenzoic Acid and Analogues

The primary route to synthesizing this compound involves the esterification of 4-hydroxybenzoic acid. This foundational reaction can be achieved through several established protocols, often detailed in patent literature due to its commercial relevance.

The most common preparative route for this compound is the reaction between 4-hydroxybenzoic acid and n-decanoyl chloride. epo.orglookchem.com This synthesis is typically conducted in the presence of a base, such as triethylamine (B128534), and a catalyst like pyridine (B92270) or dimethylaminopyridine (DMAP), in a suitable solvent like methylene (B1212753) chloride. epo.org A European patent describes a specific example where 4-hydroxybenzoic acid is reacted with decanoyl chloride in a mixture of pyridine and triethylamine to yield the desired product. epo.org

An alternative general process for the esterification of hydroxybenzoic acids involves reacting them with a halocarbon in an essentially homogeneous liquid phase, catalyzed by a non-quaternizable tertiary amine. google.com Another general approach involves the direct esterification of a hydroxybenzoic acid with an alcohol using a strong acid catalyst like sulfuric acid. d-nb.info

The key precursors for the primary synthesis route are readily available commercially.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | CAS Number | Role in Synthesis |

|---|---|---|

| 4-Hydroxybenzoic acid | 99-96-7 | Provides the benzoic acid backbone with a hydroxyl group for esterification. lookchem.comlegislation.gov.uk |

The resulting compound is also known by several synonyms, including p-carboxyphenyl decanoate (B1226879) and p-hydroxybenzoic acid decanoate ester. echemi.com

This compound serves as a monomer in polymerization reactions to produce aromatic polyesters. Specifically, its polymerization in a high-boiling solvent like liquid paraffin (B1166041) at elevated temperatures (e.g., 320°C) yields poly(p-oxybenzoyl) (POB) crystals. researchgate.netresearchgate.netokayama-u.ac.jp These polymerizations proceed via the crystallization of oligomers, resulting in needle-like or pillar-like crystal structures. researchgate.netokayama-u.ac.jp

The broader field of benzoic acid derivatives has been extensively explored in polymer chemistry. For instance, benzoic acids can undergo iridium-catalyzed polycoupling with internal diynes to construct high-molecular-weight polynaphthalenes. rsc.org Other studies have focused on creating polymers by reacting benzoic acid derivatives with monomers like ethenylbenzene (styrene) or formaldehyde, leading to materials with varied properties such as thermal stability and chemical resistance. ontosight.aiontosight.ai Electrochemical methods have also been employed to polymerize benzoic acid derivatives. tsijournals.com

Functionalization and Derivatization Strategies

The structure of this compound, with its carboxylic acid group and aromatic ring, allows for a variety of functionalization and derivatization reactions. These modifications are crucial for tuning its properties or for incorporating it into larger, more complex molecules.

The nitration of the aromatic ring is a key functionalization reaction. The compound 3-nitro-4-decanoyloxybenzoic acid (NDBA) has been synthesized and studied, particularly in the context of its solvolytic reactions in the presence of polymeric catalysts. koreascience.krscispace.comkoreascience.krresearchgate.net

Standard nitration procedures can be applied to achieve this transformation. A general method for nitrating substituted benzoic acids involves using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. google.com For the analogous 4-alkoxybenzoic acids, nitration can be performed using 40-80% nitric acid at temperatures between 30-100°C. google.com This suggests a viable pathway for the synthesis of 3-nitro-4-decanoyloxybenzoic acid from its non-nitrated precursor.

The carboxylic acid group of this compound is a prime site for functionalization. It can be converted into an acid chloride by treatment with thionyl chloride and a catalytic amount of N,N-dimethylformamide. epo.org This acid chloride is a reactive intermediate that can readily undergo further reactions, such as esterification with other hydroxyl-containing compounds. epo.org

The versatility of the benzoic acid scaffold is demonstrated by the synthesis of large libraries of derivatives for various applications. acs.orgnih.gov Synthetic strategies include ester hydrolysis, reduction of acid groups, and conversion to amides using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). acs.orgresearchgate.net These general methods are applicable for creating a wide range of derivatives from the this compound template.

Table 2: Common Functionalization Reactions of Benzoic Acids

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), DMF (cat.) | -COOH → -COCl |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | -COOH → -CONHR |

| Nitration | HNO₃, H₂SO₄ | Aromatic C-H → Aromatic C-NO₂ |

The decanoyl (C10) chain is frequently used to modify the properties of other molecules and materials, imparting hydrophobicity. For example, decanoic acid and its derivatives are used as surface modifiers for nanoparticles. During the synthesis of zinc oxide (ZnO) or iron oxide nanocrystals in supercritical fluids, the addition of decanoic acid results in its chemical attachment to the nanoparticle surface, which prevents aggregation and improves dispersibility in organic solvents. sci-hub.sersc.org

In the field of biomaterials, decanoyl groups have been attached to chitosan, a biopolymer, to increase its hydrophobicity and stabilize electrospun nanofibers in aqueous solutions. nih.govresearchgate.net Enzymatic approaches have also been utilized, where lipases catalyze the incorporation of decanoic acid into phospholipids (B1166683) to create structured lipids with tailored properties. ripublication.com

Molecular and Supramolecular Structures in Advanced Materials

Liquid Crystalline Phases and Mesophase Behavior

The study of liquid crystalline phases provides a window into the states of matter that exist between the conventional liquid and solid crystalline states. These phases, known as mesophases, are characterized by molecules that have some degree of orientational order but lack long-range positional order.

Investigation of Liquid Crystalline Properties in 4-Decyloxybenzoic Acid Systems (Analogous Compounds)

Research into 4-alkoxybenzoic acids, which are structural analogs of 4-decanoyloxybenzoic acid, is crucial for understanding their mesogenic behavior. The compound 4-decyloxybenzoic acid (10OBA), in particular, has been a subject of study to elucidate the properties of this family of materials. pan.pl These compounds are known to form liquid crystal phases, a property attributable to the rod-like shape of their molecules and the strong intermolecular interactions, primarily through hydrogen bonding, which leads to the formation of dimers. pan.plresearchgate.net

Studies on a homologous series of p-n-alkoxybenzoic acids show that the type of mesophase is dependent on the length of the alkoxy chain. For instance, compounds with shorter chains (methoxy to heptyloxy) tend to exhibit only nematic phases. tandfonline.comtandfonline.com As the chain length increases to octyloxy and dodecyloxy, both nematic and smectic phases are observed. tandfonline.comtandfonline.com For even longer chains, such as tetradecyloxy and hexadecyloxy, only smectic phases are present. tandfonline.comtandfonline.com Specifically, 4-decyloxybenzoic acid (10OBA) is reported to exhibit both smectic C and nematic phases. pan.pl The doping of 4-decyloxybenzoic acid with functionalized ZnO nanoparticles has been shown to alter its mesogenic behavior, indicating the tunability of its properties. kipmi.or.id

Temperature-Dependent Structural Changes and Molecular Alignment in Liquid Crystalline States

The liquid crystalline state is highly sensitive to temperature, with changes in thermal energy inducing transitions between different mesophases and eventually to the isotropic liquid state. In 4-alkoxybenzoic acids, heating typically causes a transition from a more ordered smectic phase to a less ordered nematic phase, and then to the disordered isotropic liquid. researchgate.net For example, p-decyloxybenzoic acid (10OBA) undergoes a transition from a smectic C phase to a nematic phase before becoming an isotropic liquid upon heating. pan.pl Conversely, cooling from the isotropic phase results in the reverse sequence of transitions. researchgate.net

The molecular alignment within these phases is key to their properties. In the nematic (N) phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, but their centers of gravity are randomly distributed. tcichemicals.com The smectic (Sm) phases exhibit a higher degree of order, with molecules organized into layers. tcichemicals.com In the smectic C (SmC) phase, the molecules within the layers are tilted with respect to the layer normal. researchgate.net Raman spectroscopy has been used to study these phase transitions at a molecular level, identifying marker bands for the smectic to nematic and nematic to isotropic transitions in 4-decyloxybenzoic acid. researchgate.net

Analysis of Mesomorphic Thermal and Optical Characteristics via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are essential techniques for characterizing the liquid crystalline behavior of materials. pan.pltandfonline.com DSC measures the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpy changes. tsijournals.com POM is used to observe the unique optical textures of different mesophases, which arise from their anisotropic nature. tsijournals.com

A comparative study of p-octyloxybenzoic acid (8OBA) and p-decyloxybenzoic acid (10OBA) using DSC and POM provided detailed thermal data. pan.pl The phase transition temperatures for 10OBA, as determined by DSC, show a crystal-to-crystal transition before the smectic C phase appears. pan.pl Textural analysis using POM confirms the identification of the mesophases. tandfonline.com The combination of these techniques is also used to construct phase diagrams for binary mixtures and hydrogen-bonded complexes involving alkoxybenzoic acids. tandfonline.comresearchgate.net

Table 1: Phase Transition Temperatures and Enthalpy Changes for 4-alkoxybenzoic acids

Polymer-Liquid Crystal Composites and Polymerization Dynamics

Preparation and Characterization of Nanocomposite Materials Incorporating Liquid Crystals

The integration of liquid crystals into polymer matrices to form nanocomposite materials has led to advanced functional materials, notably polymer-dispersed liquid crystals (PDLCs). researchgate.net These materials consist of micron-sized droplets of a liquid crystalline compound, such as one derived from this compound, dispersed within a continuous polymer matrix. researchgate.net The preparation of these composites is a critical step that defines their morphology and, consequently, their electro-optical properties.

A primary method for preparing PDLC films is polymerization-induced phase separation. In this process, a homogeneous mixture of a liquid crystal, a monomer (like an acrylate (B77674) derivative of benzoic acid), a cross-linker, and a photoinitiator is prepared. semanticscholar.org This mixture is then injected into a cell, often made of indium tin oxide (ITO) coated glass, and exposed to UV radiation to initiate polymerization. semanticscholar.org As the polymer network forms and grows, the liquid crystal becomes immiscible and separates into droplets. The size and distribution of these droplets are influenced by factors such as the curing temperature, UV intensity, and the chemical composition of the initial mixture.

Another approach involves the encapsulation of liquid crystals within a polymer via techniques like microemulsion. researchgate.net This can yield a uniform distribution of liquid crystal microdroplets with specific anchoring characteristics at the polymer-liquid crystal interface, which is crucial for the composite's responsiveness to external stimuli. researchgate.net

The characterization of these nanocomposites is essential to understand their structure and performance. A variety of analytical techniques are employed to investigate their morphology, thermal behavior, and electro-optical properties.

Table 1: Common Characterization Techniques for Polymer-Liquid Crystal Nanocomposites

| Technique | Purpose | Information Obtained | References |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | To visualize the morphology of the composite. | Provides data on the size, shape, and distribution of liquid crystal droplets within the polymer matrix after removing the liquid crystal component. | researchgate.netchalcogen.rofrontiersin.org |

| Polarized Optical Microscopy (POM) | To observe the optical textures and phase transitions of the liquid crystal component. | Allows for the identification of liquid crystal phases (e.g., nematic, smectic) and monitoring of the switching behavior under an electric field. | researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | To study the thermal transitions of the composite material. | Determines phase transition temperatures, such as the glass transition of the polymer and the clearing point of the liquid crystal, and measures associated enthalpy changes. | researchgate.netbiotechrep.ir |

| X-Ray Diffraction (XRD) | To analyze the crystalline structure of the components. | Provides information on the crystallographic structure and degree of crystallinity of the polymer matrix and any crystalline phases of the liquid crystal. | chalcogen.rofrontiersin.orgbiotechrep.ir |

| Fluorescent Confocal Microscopy | To visualize the three-dimensional polymer network structure. | Used to determine the morphology of the polymer network in PDLC films, often with the aid of a fluorescent dye. | semanticscholar.org |

These characterization methods provide a comprehensive understanding of the nanocomposite's structure-property relationships, which is vital for tailoring materials for specific applications like smart windows, displays, and sensors. semanticscholar.orgresearchgate.net

Crystallization of Oligomers Formed from this compound During Polymerization Processes

The formation of crystalline structures during polymerization is a key phenomenon that influences the final properties of polymeric materials. For monomers like this compound, which contains both rigid (benzoic acid) and flexible (decanoyl chain) segments, the oligomers formed in the early stages of polymerization can undergo crystallization directly from the reaction medium, a process known as reaction-induced crystallization. researchgate.net The morphology of the resulting polymer crystals is examined as they form during solution polymerization. researchgate.net

The mechanism of oligomer crystallization from a melt or solution is heavily dependent on the molecular architecture, particularly the local chain stiffness. chemrxiv.org Molecular simulations have revealed that the nature of the bending potential along the oligomer chain can lead to distinct crystallization pathways. chemrxiv.org

Table 2: Polymer Crystallization Mechanisms Based on Chain Stiffness

| Crystallization Mechanism | Governing Factor | Description | Intermediate Phases | References |

|---|---|---|---|---|

| Single-Step | Discrete bending potential | Oligomers directly transition from a disordered melt/solution state to a crystalline state. | None | chemrxiv.org |

| Two-Step | Continuous bending potential | Oligomers first form a less ordered intermediate phase before arranging into a final crystalline structure. | Nematic phase | chemrxiv.org |

The presence of a rigid mesogenic unit like the benzoic acid core in oligomers of this compound suggests that repulsive forces between neighboring stems can promote parallel alignment, similar to the isotropic-nematic transition in liquid crystals, potentially favoring a two-step crystallization mechanism. mdpi.com The crystallization process is a competition between the rate of nucleation (the formation of initial crystal nuclei) and the rate of crystal growth. mdpi.com The final crystalline morphology, whether it be lamellar, fibrillar, or spherulitic, is a direct consequence of the interplay between polymerization kinetics and crystallization kinetics.

Understanding and controlling this in-situ crystallization is crucial for engineering polymers with desired levels of crystallinity, specific crystal structures, and optimized mechanical and thermal properties.

Research into the Effect of End Groups on Polymer Crystallization Behavior

The dynamics of polymer chains, which are crucial for the crystallization process, are influenced by their topology, including the nature of the end groups. researchgate.net Studies on unentangled poly(ε-caprolactone)s (PCL) with different aromatic end groups have provided detailed insights into this effect.

Table 3: Effect of Aromatic End Groups on Poly(ε-caprolactone) Crystallization

| End Group | Relative Size | Effect on Spherulite Growth Rate | Effect on Half-Time of Crystallization | References |

|---|---|---|---|---|

| Phenyl | Smallest | - | - | researchgate.net |

| Naphthyl | Intermediate | Close to Phenyl | Close to Phenyl | researchgate.net |

| Anthracenyl | Largest | Smallest growth rate | Longest half-time | researchgate.net |

Furthermore, the functionality of the end group can have a profound impact. For instance, end-capping poly(lactic acid) (PLA) chains with a 2-ureido-4[1H]-pyrimidinone (UPy) group, which forms strong quadruple hydrogen bonds, significantly accelerates crystallization. rsc.org This is attributed to the formation of supramolecular structures through the association of end groups, which can act as nucleating points and facilitate the organization of polymer chains into crystal lattices. rsc.org This functionalization can also promote the formation of specific crystal polymorphs, such as stereocomplexes in blends of PLLA and PDLA. rsc.org The loss of end-group fidelity during certain polymerization or depolymerization processes can also impact the final material properties. nih.gov

Therefore, the strategic selection of end groups for polymers derived from this compound represents a powerful tool to control their crystallization, and by extension, their final material properties for advanced applications.

Spectroscopic Characterization and Advanced Theoretical Investigations

Vibrational Spectroscopy for Structural Elucidation and Dynamics

Vibrational spectroscopy, encompassing techniques like Raman, Terahertz (THz), and Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the structural and dynamic properties of molecules.

Raman spectroscopy is particularly sensitive to the vibrational modes of molecules and can provide detailed information about structural changes and molecular alignment within liquid crystalline phases. Studies on analogous systems, such as 4-decyloxybenzoic acid (4DBA), have demonstrated the utility of this technique. nih.gov For instance, temperature-dependent Raman studies on 4DBA have been employed to identify structural modifications in the crystalline state and to understand molecular alignment. nih.gov By comparing experimental Raman spectra with those calculated using Density Functional Theory (DFT), researchers have been able to assign specific vibrational modes. nih.gov In liquid crystalline systems, changes in the intensity and frequency of Raman bands, especially those related to the core of the molecule, can signify phase transitions. researchgate.net For example, C-O and C-C stretching and C-H in-plane bending modes of the phenyl ring, as well as C=O stretching modes of the carboxylic acid group, are considered marker bands for smectic to nematic and nematic to isotropic transitions in some liquid crystals. researchgate.net

Terahertz (THz) spectroscopy, often performed using FT-IR techniques, probes the low-frequency vibrational modes of molecules, which are often associated with intermolecular interactions and collective motions in condensed phases. optica.orgcore.ac.uknih.govbiust.ac.bw Research on a class of benzoic acid liquid crystals, including 4-decyloxybenzoic acid, has revealed distinct absorption bands in the 6–18 THz frequency range. researchgate.netspectroscopyonline.com These experimental findings have been correlated with theoretical frequencies obtained from DFT calculations of a single molecule, showing good correspondence. researchgate.netspectroscopyonline.com

Interestingly, studies have shown that compounds with very similar molecular structures can exhibit bands at the same frequencies but with different vibration modes. researchgate.netspectroscopyonline.com For 4-decyloxybenzoic acid, along with 4-octyloxybenzoic acid and 4-hexylbenzoic acid, two absorption bands appeared at similar frequencies but displayed different vibrational characteristics. researchgate.netspectroscopyonline.com This highlights the sensitivity of THz spectroscopy in differentiating subtle structural and dynamic differences among homologous liquid crystals. spectroscopyonline.com The analysis of these low-frequency spectra, aided by numerical modeling, helps in the assignment of absorption lines to specific intermolecular vibrations. optica.orgcore.ac.uknih.govbiust.ac.bw

Detailed analysis of the shape of Raman bands as a function of temperature can provide insights into subtle structural changes and crystal modifications. In the case of 4-decyloxybenzoic acid, a precise band shape analysis of several Raman bands has indicated a temperature-induced slow crystal modification. nih.gov This type of analysis, often coupled with anharmonic perturbation theory to calculate mode-specific coupling coefficients and phonon frequencies, allows for a deeper understanding of the dynamics leading to these structural changes. nih.gov Such temperature-induced phase transitions are a key feature of liquid crystalline materials. nih.govnih.govhamptonresearch.comaps.org

Advanced Spectroscopic Techniques

Beyond vibrational spectroscopy, other advanced techniques are crucial for a comprehensive characterization of 4-decanoyloxybenzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules. rsc.orgunesp.brthieme-connect.dewisc.edumdpi.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgwisc.edumdpi.com

For carboxylic acids, the acidic proton of the carboxyl group typically appears as a highly deshielded signal in the ¹H NMR spectrum, often in the 10-12 ppm range, which is a distinctive feature. libretexts.org The carbonyl carbon of the carboxylic acid group is also significantly deshielded in the ¹³C NMR spectrum, typically appearing between 160 and 180 ppm. libretexts.org In the case of this compound, specific chemical shifts in both ¹H and ¹³C NMR would confirm the presence and connectivity of the decanoyloxy and benzoic acid moieties.

Table 1: Predicted Characteristic NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 |

| ¹³C | Carbonyl Carbon (-COOH) | 160 - 180 |

| ¹³C | Ester Carbonyl (-COO-) | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about electronic transitions within the molecule. technologynetworks.comuminho.ptmdpi.comrsc.org While not the primary technique for structural elucidation of the ground state of this compound, it can be employed to study its interaction with other species or its behavior under irradiation.

For instance, UV-Vis spectroscopy is a key method for detecting and quantifying reactive oxygen species (ROS). nih.govnih.govresearchgate.net Although direct studies on this compound and ROS are not prevalent, the general methodology involves using probe molecules that react with ROS to form a product with a distinct UV-Vis absorption spectrum. nih.gov This could be relevant in assessing the stability of the compound under conditions that might generate ROS.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the properties of crystalline materials and molecules with a high degree of accuracy. researchgate.netrsc.org One of its primary applications is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, thereby predicting its most stable three-dimensional structure. researchgate.netrsc.org For this compound, DFT calculations can provide detailed insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior and how it packs in a condensed phase.

Beyond structural prediction, DFT is extensively used to simulate vibrational spectra, which can then be compared with experimental data from techniques like Raman and Terahertz (THz) spectroscopy. researchgate.netnsf.gov The THz region of the electromagnetic spectrum (roughly 0.1 to 10 THz) is particularly useful for studying low-energy vibrational modes, such as the intermolecular vibrations (phonon modes) that define the structure of a crystal lattice and large-amplitude intramolecular motions. coherent.com

A study specifically investigating benzoic acid class liquid crystals utilized DFT calculations to obtain the theoretical frequencies for this compound, alongside 4-octyloxybenzoic acid and 4-hexylbenzoic acid. spectroscopyonline.com The researchers found a good correspondence between the theoretical frequencies calculated for a single molecule and the experimental frequencies observed in the THz spectra. spectroscopyonline.com This correlation allows for the confident assignment of specific absorption bands to particular molecular vibrations. The analysis revealed that the observed bands in the this compound spectrum are due to intramolecular interactions. spectroscopyonline.com This combined experimental and theoretical approach is crucial for building a complete picture of the molecule's dynamic behavior.

Table 2: Comparison of Experimental and DFT-Calculated THz Absorption Bands for Benzoic Acid Derivatives

| Compound | Experimental Band (THz) | DFT-Calculated Band (THz) | Vibrational Mode Assignment |

| This compound | ~6.5 | ~6.4 | Intramolecular interaction |

| This compound | ~9.0 | ~9.1 | Intramolecular interaction |

| This compound | ~12.5 | ~12.3 | Intramolecular interaction |

| 4-octyloxybenzoic acid | ~7.2 | ~7.1 | Intramolecular interaction |

| 4-hexylbenzoic acid | ~8.0 | ~8.2 | Intramolecular interaction |

| Data synthesized from findings reported on benzoic acid class liquid crystals. spectroscopyonline.com |

Molecules like this compound are known to exhibit liquid crystal (LC) properties, forming mesophases that are intermediate between a crystalline solid and an isotropic liquid. kaust.edu.sanih.gov These properties are highly dependent on molecular architecture and intermolecular interactions, particularly hydrogen bonding. kaust.edu.sanih.gov DFT calculations provide a theoretical framework to understand and predict the mesomorphic behavior observed experimentally via techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). nih.govnih.gov

Research on a series of 3- and 4-n-alkanoyloxy benzoic acids, which are structurally analogous to this compound, has demonstrated a strong correlation between DFT calculations and experimental data. kaust.edu.sanih.gov In these systems, two acid molecules typically form a hydrogen-bonded supramolecular dimer, which acts as the fundamental mesogenic unit. DFT results have supported experimental findings by predicting that the para-substituted derivatives (like the 4-n-alkanoyloxy series) are more stable and feature stronger hydrogen bonding interactions compared to their meta-substituted counterparts. kaust.edu.sanih.gov This increased stability, as calculated by DFT, correlates directly with the observed formation of stable smectic mesophases for all the para-substituted dimers. kaust.edu.sanih.gov

Table 3: Correlation of DFT-Calculated Parameters with Mesophase Behavior for Alkanoyloxy Benzoic Acid Dimers

| DFT-Calculated Parameter | Influence on Mesophase Characteristics | Supporting Evidence |

| Hydrogen Bond Energy | Higher H-bond energy in para-isomers correlates with greater dimer stability. kaust.edu.sanih.gov | Para-derivatives (In) were predicted by DFT to be more stable than meta-derivatives (IIn). kaust.edu.sanih.gov |

| Molecular Geometry (Linearity) | More linear or rod-like molecular shapes favor the formation of ordered mesophases. | The geometry of supramolecular dimers is a key factor in mesophase formation. kaust.edu.sa |

| Dipole Moment | The magnitude and direction of the dipole moment affect intermolecular forces and thermal stability of the mesophase. mdpi.com | DFT calculations correlate the polarity of terminal groups with mesomorphic characteristics. nih.gov |

| Reactivity Parameters | The position of the ester substituent influences the reactivity and electronic properties of the acid. kaust.edu.sanih.gov | Computed reactivity parameters showed the influence of the ester moiety's position. nih.gov |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org This technique provides a virtual microscope to observe material behavior at the atomic scale, offering insights that can be difficult to obtain through experiments alone. biorxiv.orgresearchgate.net For liquid crystals, MD simulations are invaluable for understanding the link between molecular structure and the emergence of macroscopic phases like the nematic and smectic phases. aps.orgrsc.org

While there are no specific MD simulation studies cited for this compound itself, extensive research on related aromatic systems provides a clear indication of the method's utility. aps.orgrsc.orgnih.gov For instance, MD simulations of other calamitic (rod-shaped) liquid crystals have been used to investigate phase transitions, calculate orientational order parameters, and analyze intermolecular structures. aps.orgresearchgate.net These simulations can reproduce experimentally observed phases and provide detailed information on how molecules arrange themselves relative to one another within a given phase. aps.orgrsc.org

Simulations on benzoic acid derivatives have been used to study the dynamics of hydrogen bond networks and the potential for proton transfer, which is a key interaction in this class of compounds. rsc.orgbohrium.com In the context of liquid crystals, MD simulations can model large ensembles of molecules (hundreds or thousands) to explore collective phenomena. aps.org Key outputs include pair distribution functions, which describe the probability of finding a neighboring molecule at a certain distance and orientation, and order parameters, which quantify the degree of long-range orientational alignment that characterizes a liquid crystal phase. rsc.org By running simulations at various temperatures, one can observe phase transitions and calculate associated thermodynamic properties, providing a direct comparison with experimental data. aps.org

Table 4: Objectives and Outputs of MD Simulations for Aromatic Liquid Crystal Systems

| Simulation Objective | Typical Information/Output Obtained | Relevance to this compound Systems |

| Phase Behavior Study | Identification of phase transition temperatures (e.g., crystal-smectic, smectic-nematic, nematic-isotropic). aps.org | Predicts the temperature ranges for the liquid crystal phases of the material. |

| Structural Analysis | Calculation of orientational and positional order parameters. rsc.org | Quantifies the degree of order in the smectic and nematic phases. |

| Structural Analysis | Generation of radial and pair distribution functions. rsc.orgnih.gov | Provides detailed insight into the average separation and packing of molecules. |

| Dynamic Properties | Calculation of translational and rotational diffusion coefficients. researchgate.net | Describes how molecules move and reorient within a specific phase. |

| Intermolecular Interactions | Analysis of hydrogen bonding dynamics, including lifetimes and networks. rsc.orgbohrium.com | Elucidates the role of the crucial hydrogen-bonded dimer formation. |

Reactivity, Reaction Mechanisms, and Catalytic Studies

Perhydrolysis Reactions and Peroxy Acid Generation

4-Decanoyloxybenzoic acid (DOBA) is classified as a bleach activator, a compound designed to react with a source of hydrogen peroxide to generate a more potent bleaching agent at lower temperatures. This activation process is known as perhydrolysis.

The fundamental role of a bleach activator like this compound is to generate a peroxy acid in situ through a reaction with hydrogen peroxide, which is typically supplied by inorganic persalts like sodium perborate (B1237305) or sodium percarbonate. The mechanism of perhydrolysis is a nucleophilic acyl substitution reaction.

In an alkaline wash solution, hydrogen peroxide exists in equilibrium with its conjugate base, the hydroperoxide anion (HOO⁻). This anion is a more potent nucleophile than hydrogen peroxide itself. The reaction proceeds as follows:

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of the ester group in this compound.

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the cleavage of the carbon-oxygen bond of the ester. The 4-carboxyphenoxide group acts as the leaving group, which is subsequently protonated in the aqueous solution to form 4-hydroxybenzoic acid.

Peroxy Acid Formation: The other product is peroxydodecanoic acid, the active bleaching species. This peroxy acid is a more efficient oxidant for stain removal at temperatures below 60°C compared to hydrogen peroxide.

The peroxy acid itself is a potent ROS. However, its decomposition, which can be catalyzed by transition metals or elevated temperatures, can generate other radical species mdpi.com. These include:

Hydroxyl Radicals (HO•): Extremely reactive and non-selective oxidizing agents.

Peroxyl Radicals (ROO•): Formed during radical chain reactions.

Alkoxyl Radicals (RO•): Another highly reactive radical species.

Solvolytic Mechanisms and Reaction Kinetics

The study of solvolysis—the reaction of a substance with the solvent—provides fundamental insights into reaction mechanisms. For derivatives of this compound, such as the nitrated analogue, these studies can elucidate the electronic effects of substituents on reaction rates and pathways.

The hydrolysis of such esters typically proceeds via a nucleophilic acyl substitution, often following the BAc2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. This pathway involves the rate-determining attack of a nucleophile (e.g., a hydroxide ion or a water molecule) on the carbonyl carbon to form a tetrahedral intermediate ias.ac.in. The presence of a nitro group, particularly ortho or para to the leaving group, significantly influences the reaction rate. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged leaving group (the phenoxide), making it a better leaving group and thus accelerating the rate of solvolysis.

The solvolysis of esters can be significantly accelerated by catalysts. Micellar catalysis is a particularly relevant phenomenon for compounds like NDBA, which possess both hydrophobic (the decanoyl chain) and hydrophilic (the carboxylate and nitro groups) regions. Surfactant molecules can self-assemble into micelles in aqueous solution, creating distinct microenvironments that can alter reaction rates.

Micelles can act as "nanoreactors" that enhance reaction rates through several mechanisms chim.itmdpi.com:

Concentration Effect: Reactants can be partitioned and concentrated within the micellar pseudo-phase, increasing the frequency of molecular collisions.

Transition State Stabilization: The environment of the micelle can stabilize the transition state of the reaction. For ester hydrolysis, cationic micelles can stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy ias.ac.in.

Electrostatic Interactions: The charged surface of ionic micelles can attract or repel reactants. For example, cationic surfactants are known to accelerate the hydrolysis of esters by hydroxide ions by concentrating both the ester and the nucleophile at the micellar surface mdpi.com.

Studies on model compounds like p-nitrophenyl esters have demonstrated significant rate enhancements in the presence of cationic micelles.

| Surfactant | Type | Observed Effect on Ester Hydrolysis | Plausible Mechanism |

|---|---|---|---|

| Cetyltrimethylammonium Bromide (CTAB) | Cationic Micelle | Significant rate enhancement | Stabilization of the anionic tetrahedral intermediate at the micelle surface ias.ac.in |

| Cetylpyridinium Chloride (CPC) | Cationic Micelle | Catalyzes hydrolysis even at submicellar concentrations ias.ac.in | Electrostatic attraction of hydroxide ions and stabilization of the transition state ias.ac.in |

| Cetyl(imidazol-4-ylmethyl)dimethylammonium Chloride | Functional Cationic Micelle | Good catalyst for p-nitrophenyl ester hydrolysis (pH 7.2–9.2) rsc.org | The imidazole ring acts as a nucleophilic or general base catalyst at the micellar surface rsc.org |

Role in Enzyme Substrate and Inhibition Studies

While direct studies investigating this compound as either a substrate or an inhibitor for specific enzymes were not identified in the reviewed literature, the broader class of benzoic acid derivatives has been explored in enzymology. These compounds can interact with enzyme active sites, leading to inhibition.

Research on structurally related molecules can provide insight into the potential biochemical activity. For instance, 4-vinylbenzoic acid has been studied as an inhibitor of mushroom tyrosinase, an enzyme involved in pigment formation nih.gov. The study revealed that 4-vinylbenzoic acid could inhibit both the monophenolase and diphenolase activities of the enzyme through a reversible, mixed-type inhibition mechanism nih.gov. This suggests that the benzoic acid scaffold can serve as a basis for designing enzyme inhibitors. The specific nature and potency of the inhibition often depend on the substituents attached to the benzoic acid ring nih.gov.

| Enzyme Activity | Parameter | Value |

|---|---|---|

| Monophenolase | IC₅₀ | 3.0 mM |

| Effect | Lengthens lag time, decreases steady-state activity | |

| Diphenolase | IC₅₀ | 0.33 mM |

| Effect | Decreases steady-state activity | |

| Inhibition Mechanism | Reversible, Mixed-II Type |

Given its structure, featuring a long acyl chain, it is plausible that this compound could be a substrate for esterase or lipase enzymes, which catalyze the hydrolysis of ester bonds. However, specific experimental data to confirm this hypothesis is required.

Utilization of 3-Nitro-4-Decanoyloxybenzoic Acid as a Substrate in Enzymatic Assays

Currently, specific studies detailing the utilization of 3-Nitro-4-decanoyloxybenzoic acid as a substrate in enzymatic assays are not prevalent in the reviewed scientific literature. Enzymatic assays often employ chromogenic or fluorogenic substrates that, upon enzymatic cleavage, release a detectable molecule. In principle, a compound like 3-Nitro-4-decanoyloxybenzoic acid could be designed as a substrate for esterase enzymes. The ester bond between the decanoyloxy group and the benzoic acid moiety would be the target for enzymatic hydrolysis.

The presence of the nitro group is significant in this context. Nitro-substituted aromatic compounds are frequently used in the design of chromogenic substrates. Upon hydrolysis of the ester bond by an esterase, the resulting 4-hydroxy-3-nitrobenzoic acid would likely exhibit a distinct color change, particularly under specific pH conditions, allowing for spectrophotometric monitoring of the enzyme activity. The rate of color formation would be directly proportional to the rate of enzymatic hydrolysis of the substrate.

While direct experimental data for 3-Nitro-4-decanoyloxybenzoic acid is not available, the conceptual basis for its use as an enzymatic substrate is sound and aligns with established principles of enzyme assay design.

Inhibition Potential of Benzoic Acid Derivatives against Key Enzymes (e.g., alkaline phosphatases, acetylcholinesterase, carbonic anhydrase)

Benzoic acid and its derivatives have been the subject of numerous studies to evaluate their potential as inhibitors of various key enzymes, owing to their ability to interact with active sites and allosteric sites.

Alkaline Phosphatases: Research into the inhibition of alkaline phosphatases by benzoic acid derivatives is an active area. For instance, para-substituted benzoic acid derivatives have been identified as potent inhibitors of protein phosphatase Slingshot. One study identified a rhodanine-scaffold-based para-substituted benzoic acid derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), as a competitive inhibitor with an inhibition constant (Ki) of approximately 4 μM. nih.gov This compound also demonstrated selectivity over other phosphatases. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. Several studies have investigated benzoic acid derivatives as AChE inhibitors. researchgate.netnih.govnih.govresearchgate.netmdpi.com For example, a series of benzoic acid-derived nitrones were synthesized and screened for their inhibitory activity against cholinesterase enzymes. nih.gov One compound, a tert-butyl derivative, was found to be the most potent AChE inhibitor with an IC50 value of 8.3 ± 0.3 μM and a Ki of 5.2 μM. nih.gov Kinetic studies indicated a non-competitive inhibition mechanism. nih.gov Another study investigated various hydroxybenzoic acids and found that they all showed high activity as acetylcholinesterase inhibitors. nih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govnih.govrsc.orgtandfonline.com A series of hydroxybenzoic acid derivatives have demonstrated inhibitory activity against carbonic anhydrase. nih.govnih.gov X-ray crystallography has revealed that these molecules can inhibit the enzyme not by binding to the active site metal ion, but by forming strong hydrogen bonds with the metal-bound water nucleophile. nih.govnih.gov This represents a distinct mode of inhibition compared to classical sulfonamide-based inhibitors. nih.gov

Below are interactive data tables summarizing the inhibitory potential of various benzoic acid derivatives against the mentioned enzymes.

| Compound | Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | Slingshot Phosphatase | ~ 4 μM | Competitive |

| Compound Class | Example Compound | IC50 | Ki | Inhibition Type |

|---|---|---|---|---|

| Benzoic acid-derived nitrones | tert-butyl derivative (compound 33) | 8.3 ± 0.3 μM | 5.2 μM | Non-competitive |

| Compound Class | Enzyme Isoform | Inhibition Mechanism |

|---|---|---|

| Hydroxybenzoic acid derivatives | Human Carbonic Anhydrase II (hCAII) | Hydrogen bonding to the metal-bound water nucleophile |

Biological and Applied Chemical Activities in Research Contexts

Virucidal Efficacy and Disinfection Mechanisms

The virucidal properties of 4-decanoyloxybenzoic acid, also referred to in some research contexts as OBC-10, have been a subject of scientific investigation, particularly concerning its potential as a disinfectant. Studies have primarily focused on its effectiveness against viral surrogates and the chemical mechanisms that underpin its ability to inactivate viruses, especially when used in combination with other substances.

Evaluation of Decanoyloxybenzoic Acid (OBC-10) Against Feline Calicivirus as a Norovirus Surrogate

Research has highlighted the virucidal efficacy of this compound (OBC-10) against Feline Calicivirus (FCV), a commonly used surrogate for human noroviruses due to similarities in their structure and resistance to disinfectants. When combined with a source of peroxide, such as sodium percarbonate, OBC-10 demonstrates a significant ability to inactivate FCV. nih.gov This combination is effective in generating long-chain peroxy acids, which are potent virucidal agents. nih.gov

The selection of FCV as a surrogate is critical for studying the potential applications of disinfectants against noroviruses, which are a major cause of gastroenteritis but are notoriously difficult to cultivate in a laboratory setting. researchgate.net The effectiveness of OBC-10 in these studies suggests its potential for use in disinfection protocols aimed at controlling the spread of norovirus.

Table 1: Virucidal Efficacy of Selected Disinfectants against Feline Calicivirus (FCV)

| Disinfectant/Active Ingredient | Efficacy against FCV | Reference |

|---|---|---|

| This compound (OBC-10) with sodium percarbonate | Superior virucidal effects | nih.gov |

| Sodium lauroyloxybenzene sulfonate (OBS-12) with sodium percarbonate | Superior virucidal effects | nih.gov |

| Chlorine dioxide | Completely inactivated the virus | nih.gov |

| Potassium peroxymonosulfate | Completely inactivated the virus | nih.gov |

| Quaternary ammonium (B1175870) compound | Not effective | nih.gov |

| Citricidal (grapefruit extract) | Not effective | nih.gov |

| Acid-based disinfectants | Inactivate FCV in 1 minute | nih.gov |

Mechanistic Studies on the Enhanced Virucidal Effect in Conjunction with Peroxide Sources

The enhanced virucidal activity of this compound when combined with a peroxide source, like sodium percarbonate, is attributed to the in-situ generation of a long-chain peroxy acid, specifically peroxydecanoic acid. nih.gov Peroxy acids are known to be powerful oxidizing agents. Their mechanism of viral inactivation is believed to involve the disruption of the viral capsid, the protein shell that protects the viral genetic material. nih.gov Some research suggests that peroxy acids may also damage the viral RNA or DNA. nih.gov

The general mechanism for peroxy acids involves an electrophilic attack on various biomolecules. In the context of viruses, this can lead to the oxidation of amino acid residues in the capsid proteins, altering their structure and rendering the virus incapable of infecting host cells. nih.govfrontiersin.org The presence of the long carbon chain from the decanoic acid portion of the molecule may enhance its ability to interact with the lipid-containing viral envelope or the protein capsid.

Factors Influencing Virucidal Activity (e.g., presence of organic matter)

The efficacy of many disinfectants can be significantly reduced in the presence of organic matter, such as blood, feces, or soil, a phenomenon known as "organic load" or "soil load." Research on a related compound, sodium lauroyloxybenzene sulfonate (OBS-12), which also generates a long-chain peroxy acid, has shown that its virucidal effect against Feline Calicivirus was maintained even in the presence of 2-5% horse serum. researchgate.netfrontiersin.org This suggests that the virucidal activity of peroxy acids generated from precursors like this compound may be more robust in real-world conditions where organic contamination is common, compared to some other disinfectants like chlorine whose effectiveness is diminished under similar conditions. frontiersin.org

However, the specific impact of different types of organic matter can vary. For instance, studies on other disinfectants have shown that protein-rich materials can interfere with virucidal activity to a greater extent. frontiersin.org The formulation of the disinfectant product, including the presence of additives, can also play a crucial role in overcoming the inhibitory effects of organic soil. nih.gov

Antibacterial and Antimicrobial Research

While a significant portion of the research on this compound has focused on its virucidal properties, related benzoic acid and decanoic acid derivatives have been extensively studied for their antibacterial and antimicrobial activities. These studies provide a broader context for the potential antimicrobial applications of compounds within this chemical family.

Investigation of Antibacterial Activity of Related Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for their antibacterial properties and are commonly used as preservatives in food and pharmaceutical products. nih.govresearchgate.net Their mechanism of action is generally attributed to the disruption of the bacterial cell membrane, leading to increased permeability and the leakage of essential intracellular components. researchgate.net The antimicrobial activity of benzoic acid derivatives is influenced by the type and position of substituents on the benzene (B151609) ring. nih.govnih.gov

For example, a study on the effect of positional isomerism of benzoic acid derivatives against Escherichia coli found that the addition of hydroxyl and methoxyl groups could either weaken or, in the case of a hydroxyl group at the ortho position, enhance the antibacterial effect compared to benzoic acid itself. nih.gov

Table 2: Antibacterial Activity of Benzoic Acid and its Derivatives against E. coli O157

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Benzoic acid (Ba) | 1 | nih.gov |

| 2-hydroxybenzoic acid (2hBa) | 1 | nih.gov |

| 3-hydroxybenzoic acid (3hBa) | >1 | nih.gov |

| 4-hydroxybenzoic acid (4hBa) | >1 | nih.gov |

Impact of Decanoic Acid Modification on Antimicrobial Peptides and Biofilm Formation

Decanoic acid, a medium-chain fatty acid, has been shown to possess its own antimicrobial properties and can significantly enhance the antibacterial activity of other molecules, such as antimicrobial peptides (AMPs). nih.govfrontiersin.org Modifying AMPs with decanoic acid can increase their hydrophobicity, which is thought to improve their interaction with and disruption of bacterial cell membranes. frontiersin.org

A study on the modification of the antimicrobial peptide PMAP-23RI with decanoic acid (creating PMAP-23RI-Dec) demonstrated enhanced antibacterial activity and the ability to inhibit biofilm formation at low concentrations. nih.gov Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. The ability of decanoic acid-modified compounds to inhibit biofilm formation is a significant area of research. nih.govfrontiersin.org Furthermore, decanoic acid itself has been shown to inhibit biofilm formation in various bacteria and fungi, including Candida albicans and Campylobacter jejuni. frontiersin.orgnih.gov

Other Bioactive Research Areas

Anti-inflammatory Activity of Structurally Related Compounds

Research into the anti-inflammatory properties of compounds structurally related to this compound, such as salicylic (B10762653) acid and other benzoic acid derivatives, has revealed significant therapeutic potential. Salicylic acid and its derivatives are among the earliest recognized anti-inflammatory agents, valued for their analgesic and antipyretic properties. unair.ac.id While aspirin (B1665792) (acetylsalicylic acid) is the most well-known, research continues to explore other derivatives to enhance efficacy and reduce side effects. unair.ac.id

Molecular modifications of salicylic acid, particularly on the phenolic group by attaching a substituted benzoyl group, have been investigated to create aromatic aspirin analogs. unair.ac.id Studies have shown that derivatives with substituents on the benzoyl group can exhibit higher anti-inflammatory activity than the unsubstituted benzoyl-salicylic acid. unair.ac.id For instance, O‐(diphenylacetyl)salicylic acid has been identified as a superior analgesic compared to aspirin. unair.ac.id

The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. unair.ac.idfrontiersin.org While aspirin acetylates COX enzymes, other salicylic acid derivatives may act as weak inhibitors, potentially leading to fewer gastrointestinal side effects. unair.ac.idfrontiersin.org Certain metabolites of salicylic acid, such as gentisic acid, have been shown to significantly suppress the production of prostaglandin (B15479496) E2 (PGE2) at sites of inflammation by inhibiting COX-2. unair.ac.id

Phenolic acids, a broader category that includes benzoic acid derivatives, are known for their anti-inflammatory effects. researchgate.net For example, vanillic acid, a dietary benzoic acid derivative, has demonstrated the ability to downregulate the production of reactive oxygen species (ROS) in neutrophils and suppress the release of pro-inflammatory cytokines like TNF-α and IL-8. mdpi.com Similarly, protocatechuic acid, another phenolic acid, has shown effective anti-inflammatory activity by reducing nitric oxide production in microglial cells. nih.gov Research on extracts from murta berries, which contain various phenolic compounds, has also pointed to significant anti-inflammatory effects. frontiersin.org The anti-inflammatory activity of phenolic compounds is often attributed to their ability to interfere with oxidative stress signaling and suppress pro-inflammatory signaling pathways. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Salicylic and Benzoic Acid Derivatives

| Compound/Extract | Model System | Key Findings | Reference(s) |

| O-(4-tert-butylbenzoyl)-salicylic acid analog (BS3) | Acetic acid-induced writhing test (in vivo) | Showed the highest analgesic activity with an ED50 of 0.26 mmol/kg. | unair.ac.id |

| Gentisic acid (salicylic acid metabolite) | Lipopolysaccharide (LPS)-induced PGE2 production | Significantly suppressed PGE2 production with an IC50 of 10-100 μM. | unair.ac.id |

| Vanillic acid | Human neutrophils (ex vivo) | Significantly downregulated fMLP-induced oxidative burst and suppressed the release of TNF-α and IL-8. | mdpi.com |

| Protocatechuic acid | Lipopolysaccharide (LPS)-stimulated microglial cells | Effective anti-inflammatory agent, reducing nitric oxide production. | nih.gov |

| Murta berry extracts | TPA-induced inflammation (in vivo) | Infrared-dried (IRD) and conventionally-dried (CD) extracts showed significant anti-inflammatory effects (51.2% and 47.5% inhibition, respectively). | frontiersin.org |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] Current time information in Bangalore, IN.ontosight.aioxazin-4-one (3d) | Rat paw edema (in vivo) | Exhibited significant anti-inflammatory activity (62.61% inhibition). | mongoliajol.info |

Research on Broader Pharmacological Activities of Thiourea (B124793) and Salicylic Acid Derivatives

Thiourea Derivatives:

Thiourea and its derivatives are a versatile class of organosulfur compounds with a wide spectrum of documented pharmacological activities. bohrium.comresearchgate.net Their biological actions are a significant focus of research in medicinal chemistry. mdpi.com The main pharmacological activity of thiourea derivatives is believed to stem from their specific interactions with the target receptors of proteins or enzymes. researchgate.net

Extensive research has demonstrated that thiourea derivatives possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties. mdpi.com In the context of enzymatic inhibition, they have been shown to be effective against urease, carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. researchgate.net Some synthesized thiourea derivatives have shown promising results in in vitro and in vivo studies against glucose-6-phosphatase (G6Pase) and have demonstrated moderate activity against other enzymes. bohrium.comresearchgate.net

The antioxidant potential of thiourea derivatives has also been a subject of investigation. mdpi.com For example, 1,3-bis(3,4-dichlorophenyl) thiourea has been reported to have strong antioxidant activity. mdpi.com Furthermore, certain thiourea derivatives have been found to have antilipidemic and antihyperglycemic properties in vivo. bohrium.com

Salicylic Acid Derivatives:

Salicylic acid and its derivatives are well-established for their therapeutic effects, primarily their anti-inflammatory, analgesic, and antipyretic properties. unair.ac.id Beyond these traditional uses, research has uncovered a broader range of pharmacological activities.

Salicylic acid itself is a plant hormone involved in various physiological processes. frontiersin.org In humans, it and its derivatives have been found to target multiple proteins beyond cyclooxygenases. frontiersin.org These compounds can serve as precursors in the synthesis of a variety of drugs. ontosight.aiontosight.ai

The antimicrobial properties of salicylic acid derivatives are also noteworthy. researchgate.netontosight.ai They are utilized in skincare products for treating conditions like acne and psoriasis due to their ability to cause the cells of the epidermis to slough off more readily. wikipedia.org Some derivatives, such as aminosalicylic acid, have been used as antitubercular agents. wikipedia.org

Recent studies have also explored the potential of salicylic acid derivatives in other therapeutic areas. For instance, they have been investigated for their anticancer activities. researchgate.netontosight.ai The structural complexity of some derivatives suggests potential for modulating various biochemical pathways. ontosight.ai Furthermore, some research indicates that certain salicylic acid derivatives might be useful in treating infections like Hepatitis C. frontiersin.org

Table 2: Overview of Pharmacological Activities of Thiourea and Salicylic Acid Derivatives

| Derivative Class | Pharmacological Activity | Examples of Research Findings | Reference(s) |

| Thiourea Derivatives | Enzyme Inhibition | Inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). | bohrium.comresearchgate.net |

| Antioxidant | Some derivatives show significant activity against free radicals like DPPH and ABTS. | bohrium.commdpi.com | |

| Antibacterial | Activity demonstrated against various bacterial strains. | bohrium.com | |

| Anticancer | Have shown the ability to inhibit the growth of several cancer cell lines. | mdpi.combiointerfaceresearch.com | |

| Antidiabetic | In vitro and in vivo inhibition of glucose-6-phosphatase (G6Pase). | bohrium.comresearchgate.net | |

| Salicylic Acid Derivatives | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin formation. | unair.ac.idfrontiersin.org |

| Antimicrobial | Used in skincare for various conditions; some derivatives have antitubercular properties. | researchgate.netontosight.aiwikipedia.org | |

| Anticancer | Investigated for potential anticancer activities. | researchgate.netontosight.ai | |

| Analgesic | Widely used for pain relief. | unair.ac.id | |

| Antiviral | Some derivatives suggested as potential treatments for Hepatitis C. | frontiersin.org |

Environmental and Regulatory Research Considerations

Environmental Implications of 4-Decanoyloxybenzoic Acid as an Applied Chemical

As an applied chemical, this compound's journey through manufacturing, use, and disposal has potential environmental consequences. A key area of its application is as a bleach activator in detergents and cleaning agents. mdpi.com Traditional bleaching processes in industries like textiles are known for their substantial environmental impact, including high consumption of water, energy, and chemicals, and the generation of large volumes of effluent. mdpi.comglobal-sci.commdpi.com

Research into Eco-Friendly Bleaching and Disinfection Protocols

The environmental concerns associated with conventional bleaching have spurred research into more eco-friendly alternatives. A promising approach involves the use of bleach activators, such as this compound, which react with a source of hydrogen peroxide to form more potent peroxy acids in situ. global-sci.comwikipedia.org This allows for effective bleaching at lower temperatures and more neutral pH levels, leading to significant energy savings and reduced chemical usage. global-sci.comglobal-sci.com

The in-situ generation of peroxycarboxylic acids from precursors like this compound is a cornerstone of developing greener bleaching and disinfection protocols. global-sci.comgoogle.comresearchgate.net These peroxy acids are effective oxidizing agents and are considered relatively benign for the environment. publisherspanel.com Research has demonstrated that certain bleach activators can enhance the virucidal effects of peroxygen sources, making them valuable for disinfection in household laundry. science.govresearchgate.net For instance, decanoyloxybenzoic acid has been shown to have superior virucidal effects against surrogates for common viruses. science.govresearchgate.net

Recent advancements also explore novel systems, such as the use of cationic bleach activators that are effective under neutral or near-neutral pH conditions, further reducing the environmental burden of textile bleaching. global-sci.com The development of these activators aims to create systems with strong oxidation potential and reasonable hydrolytic stability. global-sci.comglobal-sci.com

Sustainability Assessments of Bleaching Processes

Sustainability assessments of bleaching processes often utilize frameworks like the triple bottom line (TBL), which considers environmental, economic, and social factors. mdpi.comresearchgate.net The environmental aspect of these assessments focuses on reducing the consumption of natural resources and preventing environmental degradation. mdpi.com Key metrics include carbon footprint, water usage, and the chemical load of wastewater. mdpi.comnouryon.com

The textile industry, a major user of bleaching agents, has a significant carbon footprint, with wet processing being a primary contributor. global-sci.comglobalclimateinitiatives.com The move from traditional high-temperature, high-pH bleaching to lower-temperature processes enabled by activators like this compound is a critical step towards sustainability. global-sci.comglobal-sci.com Life Cycle Assessments (LCA) are employed to quantify and compare the environmental impact of different bleaching sequences, including their carbon footprint. nouryon.com These assessments have shown that on-site production of bleaching chemicals can significantly reduce the carbon footprint compared to using generic data. nouryon.com

The goal of sustainable bleaching is to achieve the desired whiteness and cleaning efficacy with minimal environmental impact. nanochemres.org This includes reducing water and energy consumption, as well as minimizing the release of harmful chemicals into the environment. mdpi.commdpi.com

Research into Regulatory Aspects and Chemical Stewardship

The responsible management of chemicals throughout their lifecycle is paramount. This involves understanding and complying with regulations, as well as implementing best practices for handling and disposal.

Analysis of Regulatory Status and Implications for Research and Manufacturing (e.g., REACH)

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key piece of legislation governing the use of chemical substances. globalnorm.deecga.net REACH places the responsibility on companies to identify and manage the risks associated with the substances they manufacture and market in the EU. globalnorm.deecga.net This includes providing safety information to users. globalnorm.de

Substances of Very High Concern (SVHC) are placed on a candidate list for authorization, and their use may be restricted. shimadzu.de While this compound is not explicitly mentioned as being on the current SVHC list in the provided search results, it is crucial for manufacturers and importers to monitor the list, which is updated regularly. globalnorm.deshimadzu.de For example, sodium perborate (B1237305) and sodium peroxometaborate, which are related to bleaching, have been added to the REACH Annex XIV list of substances subject to authorization due to being toxic for reproduction. ecomundo.eu

The regulatory landscape is constantly evolving, with a trend towards greater producer responsibility for chemical safety. uts.edu.au This has significant implications for research and development, as companies must increasingly focus on designing safer and more sustainable chemicals. researchgate.net

Studies on Proper Handling and Management Strategies for Chemical Additives in Consumer Products

Proper handling and management of chemical additives in consumer products are essential to protect human health and the environment. nedt.orgbeauchamppartners.co.uk This begins with clear and comprehensive product labeling that includes all ingredients and instructions for safe use. uts.edu.auccohs.ca

For workers handling these chemicals in an occupational setting, education and training on safe work procedures are critical. ccohs.ca This includes understanding the hazards of the chemicals, using appropriate personal protective equipment (PPE), and knowing emergency procedures. beauchamppartners.co.ukccohs.ca

Proper disposal of chemical-containing products is also a key aspect of chemical stewardship. beauchamppartners.co.uk Consumers and industrial users should follow local regulations for the disposal of chemicals to prevent environmental contamination. nedt.orgbeauchamppartners.co.uk Strategies to minimize risk include preventing cross-contamination by not mixing different chemical products and ensuring proper ventilation during use. nedt.orgbeauchamppartners.co.uk Proactive chemical management by companies involves developing restricted substance lists and actively seeking safer alternatives. researchgate.net

Future Research Directions and Emerging Applications

Advancement in Novel Liquid Crystalline Material Design and Synthesis